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molecular formula C7H9N5O B1267718 2-(6-Aminopurin-9-yl)ethanol CAS No. 707-99-3

2-(6-Aminopurin-9-yl)ethanol

Cat. No. B1267718
M. Wt: 179.18 g/mol
InChI Key: VAQOTZQDXZDBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05514798

Procedure details

Adenine (9.1 g), ethylene carbonate (6.0 g), and sodium hydroxide (0.14 g) in DMF (68 ml) were heated at reflux for 2 hr The solution was cooled to 0°, then 70 ml of toluene were added. After sitting for 2 hr at 0°, the precipitate was collected, rinsed with 100 ml of toluene, then cold ethanol, and dried to afford N9 -hydroxyethyladenine.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.C1(=O)O[CH2:14][CH2:13][O:12]1.[OH-].[Na+].C1(C)C=CC=CC=1>CN(C=O)C>[OH:12][CH2:13][CH2:14][N:5]1[CH:6]=[N:7][C:8]2[C:4]1=[N:3][CH:2]=[N:1][C:9]=2[NH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Name
Quantity
6 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0.14 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
68 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hr The solution
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0°
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
rinsed with 100 ml of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
cold ethanol, and dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCN1C2=NC=NC(=C2N=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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